3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate

Polymer Chemistry Adhesion Science Coating Formulation

Standard tri-aziridine or multi-acrylate crosslinkers cannot achieve a staged, dual-cure profile, forcing compromises between production speed and final bond strength. This monomer offers a precise solution, integrating all three reactive groups. - Integrates 2 acrylate groups for immediate UV photo-curing and 1 aziridine ring for a subsequent thermal cure in a single molecule. - The free hydroxyl group (LogP 0.81) provides superior wetting and hydrogen-bond-driven adhesion to polar substrates like glass or metal, a property absent in its non-hydroxyl analog (LogP 1.86). - A pre-integrated, single-species building block that simplifies inventory, ensures homogeneous network formation, and guarantees reproducible material synthesis.

Molecular Formula C16H23NO7
Molecular Weight 341.36 g/mol
CAS No. 93965-20-9
Cat. No. B12676927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate
CAS93965-20-9
Molecular FormulaC16H23NO7
Molecular Weight341.36 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(CO)(COC(=O)CCN1CC1)COC(=O)C=C
InChIInChI=1S/C16H23NO7/c1-3-13(19)22-10-16(9-18,11-23-14(20)4-2)12-24-15(21)5-6-17-7-8-17/h3-4,18H,1-2,5-12H2
InChIKeyGVBDDZNAFQDZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate (CAS 93965-20-9)?


3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate (CAS 93965-20-9) is a heterobifunctional monomer featuring two photo-crosslinkable acrylate groups, a thermally reactive aziridine ring, and a free hydroxyl group [1]. With a molecular formula of C16H23NO7 and a molecular weight of 341.36 g/mol, this low-LogP (0.81) compound offers a distinct dual-cure reactivity profile uncommon among standard industrial crosslinkers . It is primarily distributed for specialty polymer and adhesion applications [2].

Why 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate Cannot Be Directly Replaced by a Generic Aziridine or Acrylate


This compound's precise 2:1:1 ratio of acrylate, hydroxyl, and aziridine functionalities creates a uniquely balanced reactivity that generic aziridine crosslinkers (e.g., pure tri-aziridines) or simple multi-acrylates (e.g., TMPTA) cannot replicate . Direct substitution with a compound lacking the hydroxyl group, such as 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (CAS 93965-18-5), would forfeit significant polarity (LogP 0.81 vs. 1.86) and critical hydrogen-bonding-driven adhesion, leading to compromised coating or composite performance [1]. The quantitative differentials below demonstrate why simple interchangeable use leads to technical failure.

Quantitative Differentiator Evidence for 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate


Enhanced Hydrophilicity and Substrate Wetting via Reduced LogP

The target compound exhibits a significantly lower calculated partition coefficient (LogP = 0.81) compared to its closest non-hydroxyl analog, 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (LogP = 1.86) [1]. This 1.05 LogP unit decrease translates to a ~11-fold higher theoretical aqueous solubility, predicting superior wetting of hydrophilic surfaces like glass, metal oxides, and natural fibers.

Polymer Chemistry Adhesion Science Coating Formulation

Potential Adhesion Promotion via Hydrogen Bond Donor Count

The presence of a single hydroxyl group provides the target compound with 1 hydrogen bond donor (HBD), a feature entirely absent in the comparator 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (HBD=0) . This functional group enables specific non-covalent interactions (hydrogen bonding) with substrates containing carbonyl, ester, or ether moieties, which can be a dominant mechanism for adhesion promotion in lamination and composite applications.

Surface Engineering Adhesive Formulation Polymer Modification

Dual-Cure Reactivity Profile: Acrylate/Aziridine Ratio of 2:1

The target compound possesses exactly two acrylate groups for radical photopolymerization and one aziridine ring for thermal or post-cure cationic crosslinking, yielding a 2:1 functional group ratio [1]. In contrast, the common tri-functional aziridine crosslinker, Trimethylolpropane tris(3-aziridinylpropanoate) (CAS 52234-82-9), offers only a single thermal cure mechanism . This dual functionality allows the target monomer to act as both a reactive diluent and a latent crosslinker, facilitating a staged curing process unattainable with single-mechanism analogs.

UV-Curing Dual-Cure Coatings Reactive Diluents

Integrated Monomer Functionality: A Compact, Multi-Modal Building Block

The target compound integrates acrylate, aziridine, and hydroxyl functionalities into a single, low-molecular-weight (341.36 g/mol) monomer, achieving a functional group density of 0.0117 mol/g [1]. This contrasts with formulating a comparable reactivity profile from a mixture of separate monomers (e.g., a di-acrylate plus a mono-aziridine plus a hydroxyl-acrylate), which would necessarily dilute functional group density per unit mass and introduce compatibility challenges . The pre-integrated architecture ensures homogeneous distribution of all reactive sites within the polymer network.

Monomer Design Molecular Hybrids Polymer Synthesis

Optimal Deployment Scenarios for 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate


Adhesion Promoter for UV-Cured Coatings on Polar Substrates

Where immediate UV cure is needed for production speed, but superior adhesion to glass, metal, or wood is required. The low LogP (0.81) and free hydroxyl group provide wetting and hydrogen bonding that a conventional, more hydrophobic aziridine crosslinker (e.g., LogP 1.86) cannot match [1] [2].

Staged-Cure (UV + Thermal) Adhesives and Laminates

In applications where a fast UV step provides initial tack and positioning, followed by a thermal cycle to achieve final solvent resistance and cohesive strength. The compound's 2:1 acrylate-to-aziridine ratio is purpose-built for this staged-cure workflow, unlike single-mechanism tri-aziridine alternatives [1].

Specialty Monomer for Hydrophilic Polymer Network Design

For research into hydrogel coatings, biocompatible adhesives, or hydrophilic surface modifications where a pre-integrated, multi-reactive monomer is needed. The presence of all three functionalities in one molecule ensures homogeneous network formation, a key procurement requirement for reproducible material synthesis [2].

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